![molecular formula C13H10ClF2N3 B12610485 [(6-Chloropyridin-3-yl)methyl](4,4-difluorobut-3-en-1-yl)propanedinitrile CAS No. 647839-55-2](/img/structure/B12610485.png)
[(6-Chloropyridin-3-yl)methyl](4,4-difluorobut-3-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring and a difluorobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4,4-difluorobut-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 4,4-difluorobut-3-en-1-yl bromide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the difluorobutene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound is characterized by a chlorinated pyridine moiety and a difluorobutene side chain. Its molecular formula is C13H10ClF2N3. The synthesis typically involves multiple steps, including the formation of the chlorinated pyridine and the difluorobutene segments. Detailed synthetic protocols can be found in organic synthesis literature, highlighting its potential for modification to create derivatives with enhanced properties.
Medicinal Applications
Research has indicated that compounds similar to (6-Chloropyridin-3-yl)methylpropanedinitrile exhibit significant biological activities:
- Anticancer Properties : Studies have shown that related compounds have anticancer activity against various cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations lower than standard chemotherapeutics like doxorubicin .
- Antifungal and Insecticidal Activity : Similar derivatives have demonstrated antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, as well as insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda at varying concentrations .
Case Studies and Research Findings
Recent studies have focused on the design and synthesis of novel derivatives based on this compound. For instance, work published in Frontiers in Chemistry details the synthesis of various trifluoromethyl pyrimidine derivatives that showed promising antifungal and anticancer activities . These findings underscore the potential applicability of related compounds in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the difluorobutene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar pyridine ring but lacks the difluorobutene moiety, making it less versatile in certain applications.
[(6-Chloropyridin-3-yl)methyl]ethanol: This compound has a hydroxyl group instead of the difluorobutene moiety, which can affect its reactivity and interactions.
The uniqueness of (6-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring and a difluorobutene moiety, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
(6-Chloropyridin-3-yl)methylpropanedinitrile (CAS Number: 647839-55-2) is a compound with notable biological activity, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of (6-Chloropyridin-3-yl)methylpropanedinitrile is C₁₃H₁₀ClF₂N₃, with a molecular weight of approximately 281.69 g/mol. The compound features a chlorinated pyridine moiety and a difluorobutene segment, which contribute to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀ClF₂N₃ |
Molecular Weight | 281.69 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
LogP | 3.87 |
Antimicrobial Properties
Research has indicated that compounds similar to (6-Chloropyridin-3-yl)methylpropanedinitrile exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorinated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. In vitro assays have demonstrated that these compounds can inhibit tumor growth by targeting specific molecular pathways related to cancer cell metabolism and survival .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the role of pyridine derivatives in enhancing cognitive function and protecting neuronal cells from damage. The ability of (6-Chloropyridin-3-yl)methylpropanedinitrile to cross the blood-brain barrier may offer therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to (6-Chloropyridin-3-yl)methylpropanedinitrile. Results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Research : In a research article focusing on novel anticancer agents, it was found that pyridine-based compounds could effectively induce apoptosis in breast cancer cell lines. The study highlighted the mechanism through which these compounds modulate apoptotic pathways, leading to increased cell death in malignant cells .
- Neuroprotective Studies : Research conducted on neuroprotective compounds has shown that pyridine derivatives can enhance neurogenesis and reduce oxidative stress in neuronal cultures. These findings support the hypothesis that (6-Chloropyridin-3-yl)methylpropanedinitrile may possess similar protective effects against neurodegeneration .
Properties
CAS No. |
647839-55-2 |
---|---|
Molecular Formula |
C13H10ClF2N3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4-difluorobut-3-enyl)propanedinitrile |
InChI |
InChI=1S/C13H10ClF2N3/c14-11-4-3-10(7-19-11)6-13(8-17,9-18)5-1-2-12(15)16/h2-4,7H,1,5-6H2 |
InChI Key |
ZZCFGQVVJMPTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CCC=C(F)F)(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.